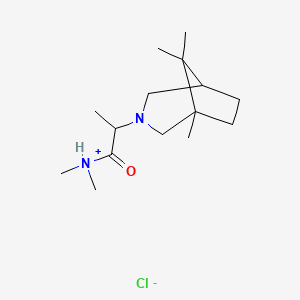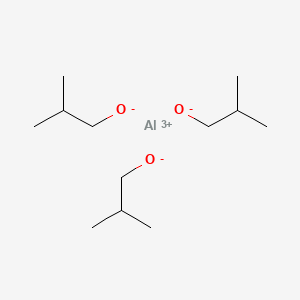
2-(Aminoethylguanidinoethylguanidino)pyridine sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Aminoethylguanidinoethylguanidino)pyridine sulfate is a complex organic compound that features a pyridine ring substituted with aminoethylguanidino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminoethylguanidinoethylguanidino)pyridine sulfate typically involves multi-step organic reactions. The initial step often includes the formation of the pyridine ring, followed by the introduction of aminoethylguanidino groups through nucleophilic substitution reactions. Common reagents used in these reactions include pyridine derivatives, guanidine, and ethylamine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis equipment is common in industrial settings to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-(Aminoethylguanidinoethylguanidino)pyridine sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the aminoethylguanidino groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Various nucleophiles such as halides, amines, and thiols; reactions often require catalysts and controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized pyridine compounds.
科学的研究の応用
2-(Aminoethylguanidinoethylguanidino)pyridine sulfate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(Aminoethylguanidinoethylguanidino)pyridine sulfate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Aminopyridine: A simpler analog with a single amino group attached to the pyridine ring.
Guanidine: A basic compound with a similar guanidino group but lacking the pyridine ring.
Pyridine N-oxide: An oxidized form of pyridine with different chemical properties.
Uniqueness
2-(Aminoethylguanidinoethylguanidino)pyridine sulfate is unique due to its combination of a pyridine ring with multiple aminoethylguanidino groups. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
30953-42-5 |
|---|---|
分子式 |
C11H22N8O4S |
分子量 |
362.41 g/mol |
IUPAC名 |
2-[[amino-[2-[[amino-(pyridin-2-ylamino)methylidene]amino]ethylamino]methylidene]amino]ethylazanium;hydrogen sulfate |
InChI |
InChI=1S/C11H20N8.H2O4S/c12-4-6-16-10(13)17-7-8-18-11(14)19-9-3-1-2-5-15-9;1-5(2,3)4/h1-3,5H,4,6-8,12H2,(H3,13,16,17)(H3,14,15,18,19);(H2,1,2,3,4) |
InChIキー |
CKHMXFUTQIOROX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)NC(=NCCNC(=NCC[NH3+])N)N.OS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![13h-Indeno[1,2-b]anthracene](/img/structure/B15343558.png)
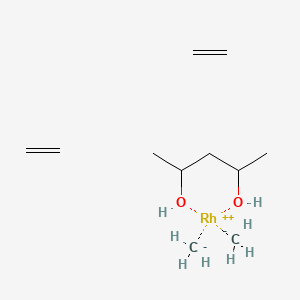
![2-Methoxy-4-(5,6,6-trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B15343577.png)
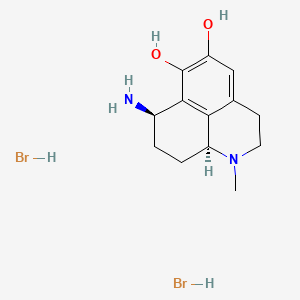
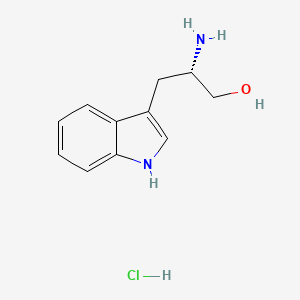
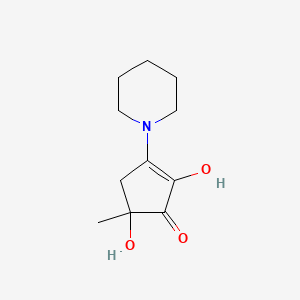
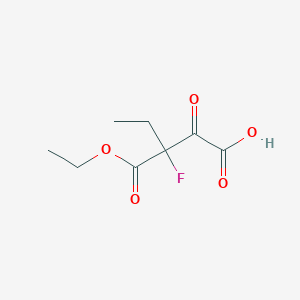

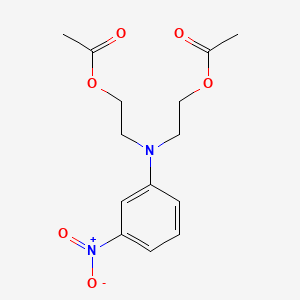

![3-Cyano-2-[4-[[2-(furan-2-yl)-5-methyl-4-oxazolyl]methoxy]-3-methoxybenzyloxy]pyridine](/img/structure/B15343633.png)

